molecular formula C15H13N3OS B1429829 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- CAS No. 935291-64-8

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-

Cat. No.: B1429829
CAS No.: 935291-64-8
M. Wt: 283.4 g/mol
InChI Key: LIJAPSQOHGPQGW-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- is a triazole-thione derivative characterized by a hydroxymethylphenyl group at position 5 and a phenyl substituent at position 4 of the triazole ring. The hydroxymethyl group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from analogs with nonpolar or halogenated substituents. This structural feature may enhance solubility and influence interactions with biological targets, making it a candidate for pharmaceutical applications such as antimicrobial or anticancer agents .

Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-10-11-6-8-12(9-7-11)14-16-17-15(20)18(14)13-4-2-1-3-5-13/h1-9,19H,10H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJAPSQOHGPQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally proceeds through the formation of intermediate heterocyclic rings, specifically 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, followed by functionalization to introduce phenyl and hydroxymethyl groups. The key steps involve condensation reactions, cyclization, and subsequent substitution or addition reactions to achieve the desired substitution pattern.

Preparation of 4,5-Dihydro-1H-1,2,4-Triazol-5-one Derivatives

The foundational step involves synthesizing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which serve as precursors for further modifications. This typically involves the cyclization of hydrazine derivatives with suitable carbonyl compounds.

Method:

  • Hydrazine hydrate reacts with appropriate carboxylic acids or their derivatives in an aqueous medium under reflux conditions.
  • The reaction is catalyzed by acids or bases depending on the substrate, leading to cyclization and formation of the triazolone ring.

Example:

  • Hydrazine hydrate reacts with aromatic esters or acids in acetic acid, followed by refluxing for 1-2 hours.
  • The resulting intermediate is purified by recrystallization.

Research Data:

  • In one study, the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one was achieved via reflux of hydrazine hydrate with aromatic acids in acetic acid, yielding high purity compounds suitable for subsequent reactions.

Functionalization with Aromatic Aldehydes

The next step involves the condensation of the triazolone derivatives with aromatic aldehydes, such as 4-(hydroxymethyl)phenyl aldehyde, to introduce the phenyl and hydroxymethyl groups.

Method:

  • The intermediate 4,5-dihydro-1H-1,2,4-triazol-5-one reacts with the aldehyde in ethanol or acetic acid.
  • Reflux conditions facilitate the formation of Schiff bases or related adducts, leading to the substitution at the nitrogen or carbon positions of the heterocycle.

Example:

  • Refluxing the triazolone derivative with 4-(hydroxymethyl)phenyl aldehyde in ethanol for 2-4 hours, followed by cooling and recrystallization, yields the target compound with high purity.

Research Data:

  • Similar condensation reactions have been successfully employed to synthesize phenyl-substituted triazolone derivatives with hydroxymethyl groups, demonstrating yields of 65-75%.

Hydroxymethyl Group Incorporation

The hydroxymethyl group is introduced via formaldehyde or paraformaldehyde reactions under basic conditions, often through Mannich-type or methylolation reactions.

Method:

  • The phenyl-substituted heterocycle reacts with formaldehyde in the presence of a base such as sodium hydroxide.
  • The reaction proceeds at room temperature or under mild heating, resulting in the hydroxymethyl derivative.

Research Data:

  • Formaldehyde methylolation of phenyl-triazolone derivatives yields hydroxymethyl compounds with yields exceeding 70%, as demonstrated in recent heterocyclic syntheses.

Purification and Characterization

The final compounds are purified through recrystallization from solvents like ethanol, methanol, or acetic acid. Characterization involves IR spectroscopy (identifying characteristic N-H, C=O, and S-thione stretches), NMR spectroscopy (confirming aromatic, hydroxymethyl, and heterocyclic protons and carbons), and elemental analysis to verify purity.

Data Table: Summary of Key Preparation Steps

Step Reagents Conditions Purpose References
1 Hydrazine hydrate + aromatic acid Reflux in acetic acid Synthesis of heterocyclic core
2 Aromatic aldehyde Reflux in ethanol Condensation to form Schiff base
3 Aromatic halides or boronic acids Pd-catalyzed coupling Phenyl substitution
4 Formaldehyde Room temperature, basic Hydroxymethyl group addition

Notes and Considerations

  • Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and purity.
  • Protecting groups may be necessary if multiple reactive sites are present.
  • Alternative green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 5-[4-(hydroxymethyl)phenyl] and 4-phenyl groups contrast with substituents in related triazole-thiones:

Compound (CAS/Reference) Substituents at Position 4 Substituents at Position 5 Key Structural Differences
Target Compound Phenyl 4-(Hydroxymethyl)phenyl Polar hydroxymethyl group enhances solubility
329724-93-8 Phenyl 4-tert-Butylphenoxymethyl Bulky tert-butyl reduces polarity
37040-43-0 2-Methylphenyl 4-Methoxyphenyl Methoxy provides moderate polarity
115398-66-8 Amino (4-Chloro-2-methylphenoxy)methyl Chlorine and methyl increase hydrophobicity
26028-65-9 - 4-Chlorophenyl Lacks position 4 substituent; chloro is electron-withdrawing
  • Hydroxymethyl vs.
  • Hydroxymethyl vs. Methoxy () : While both are polar, hydroxymethyl can participate in hydrogen bonding, unlike methoxy’s ether linkage.
  • Hydroxymethyl vs. Chlorophenoxy (): Chlorine’s electron-withdrawing effects may reduce electron density in the aromatic ring compared to hydroxymethyl’s electron-donating properties.

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular formula (C₁₅H₁₃N₃OS) suggests a molecular weight of ~283.35 g/mol, comparable to analogs like 115398-66-8 (270.74 g/mol) .
  • Solubility : The hydroxymethyl group likely increases water solubility compared to tert-butyl () or chlorinated derivatives ().
  • Thermal Stability : Analogous compounds exhibit melting points ranging from 63°C () to 192°C (), suggesting the target compound may have intermediate stability .

Theoretical Studies

  • The target compound’s hydroxymethyl group may lower the HOMO-LUMO gap, increasing reactivity compared to halogenated analogs.

Biological Activity

3H-1,2,4-Triazole-3-thione derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound under consideration, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl- , has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C15H13N3OS
  • Molecular Weight : 297.38 g/mol

The structure can be represented as follows:

InChI InChI 1S C15H13N3OS c1 20 14 9 7 13 8 10 14 15 17 18 16 21 19 15 11 12 5 3 2 4 6 12 h2 10H 11H2 1H3 H 18 21 \text{InChI InChI 1S C15H13N3OS c1 20 14 9 7 13 8 10 14 15 17 18 16 21 19 15 11 12 5 3 2 4 6 12 h2 10H 11H2 1H3 H 18 21 }

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various triazole compounds for their effectiveness against several bacterial strains. The results demonstrated that certain derivatives possess potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antidepressant Activity

A series of related 5-aryl substituted triazole compounds were investigated for their antidepressant effects. The findings suggest that these compounds can act as antagonists in models of hypothermia and reserpine-induced ptosis in mice. The most active compounds were those with halogen substitutions at the 5-position of the triazole ring . This suggests a potential mechanism involving neurotransmitter modulation rather than monoamine oxidase inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Notably, compounds similar to the one showed cytotoxicity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1). These compounds exhibited EC50 values ranging from 2 to 17 µM, indicating their effectiveness in inhibiting cell proliferation .

The biological activities of 3H-1,2,4-triazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act by inhibiting enzymes involved in critical metabolic pathways within pathogens or cancer cells.
  • Receptor Modulation : Some derivatives may interact with neurotransmitter receptors or other cellular targets that modulate physiological responses.
  • Oxidative Stress Induction : Certain triazoles have been shown to induce oxidative stress in cells, leading to apoptotic pathways in cancer cells.

Case Studies

Study Focus Findings
Study on Antidepressant Activity Evaluated the antidepressant effects of triazole derivativesIdentified several potent antagonists affecting neurotransmitter systems
Antimicrobial Efficacy Study Tested various triazole derivatives against bacterial strainsDemonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria
Anticancer Activity Assessment Investigated cytotoxic effects on cancer cell linesShowed promising results with EC50 values indicating effective inhibition of cancer cell growth

Q & A

Q. What are the optimal synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives with hydroxymethylphenyl substituents?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For hydroxymethylphenyl-substituted derivatives, key steps include:

  • Reagent selection: Use of thiourea derivatives and aryl aldehydes or ketones under reflux conditions (e.g., ethanol, methanol) to form the triazole core.
  • Catalysis: Acidic (e.g., HCl) or basic (e.g., KOH) catalysts improve cyclization efficiency .
  • Purification: Recrystallization from ethanol or chromatography for purity (>95%) .
    Reference: Optimized protocols for similar triazole-thiones emphasize reaction time (4–8 hours) and temperature (70–90°C) to maximize yields (65–85%) .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

Methodological Answer:

  • 1^1H and 13^{13}C NMR: Assign peaks based on substituent effects. For example, the hydroxymethyl group (-CH2_2OH) shows characteristic δ ~4.5 ppm (singlet) in 1^1H NMR and δ ~65 ppm in 13^{13}C NMR .
  • IR spectroscopy: The thione (C=S) stretch appears at 1150–1250 cm1^{-1}, while hydroxyl (-OH) stretches are observed at 3200–3600 cm1^{-1} .
  • Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 326.08 for C16_{16}H15_{15}N3_3OS) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-kill kinetics: Assess bactericidal/fungicidal effects over 24 hours .
    Reference: Triazole-thiones with hydroxyphenyl groups exhibit MIC values of 8–32 µg/mL against resistant pathogens .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate molecular geometry, HOMO-LUMO energies, and electrostatic potential maps using B3LYP/6-311G(d,p). Compare with experimental NMR/IR data to validate accuracy .
  • Molecular docking: Simulate binding to biological targets (e.g., β-lactamases or kinase enzymes) using AutoDock Vina. Focus on interactions between the thione sulfur and catalytic zinc ions or active-site residues .
    Reference: DFT studies on analogous triazoles show HOMO-LUMO gaps of 4.5–5.2 eV, correlating with stability and charge-transfer properties .

Q. How to resolve contradictions between experimental and theoretical data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Conformational analysis: Perform rotational scans (0–360°) to identify low-energy conformers. Compare calculated vs. experimental shifts using Boltzmann-weighted averages .
  • Solvent effects: Include polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts .
    Reference: Discrepancies >0.5 ppm in 1^1H NMR often arise from neglected solvent or temperature effects in simulations .

Q. What mechanistic insights explain the compound’s inhibition of metallo-β-lactamases (MBLs)?

Methodological Answer:

  • Crystallographic studies: Solve X-ray structures of the compound bound to MBLs (e.g., L1 enzyme) to identify binding modes.
  • Zinc coordination: The thione sulfur acts as a bridging ligand between two zinc ions, disrupting substrate hydrolysis .
    Reference: Triazole-thiones with hydrophobic aryl groups (e.g., phenyl) enhance binding affinity (Ki_i < 1 µM) by occupying hydrophobic pockets near the active site .

Q. How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing hydroxymethyl with carboxy or amino groups) to enhance solubility or membrane permeability.
  • ADMET prediction: Use tools like SwissADME to optimize logP (target 2–3), polar surface area (<140 Å2^2), and metabolic stability .
    Reference: Esters of hydroxymethylphenyl-triazoles show higher oral bioavailability in murine models compared to parent compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-
Reactant of Route 2
Reactant of Route 2
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-

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